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Compound of Interest

Compound Name: 2-(3,5-Dimethylphenyl)pyrrolidine

Cat. No.: B1587135 Get Quote

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data

for the characterization of 2-(3,5-Dimethylphenyl)pyrrolidine. This document is intended for

researchers, scientists, and professionals in the field of drug development and organic

synthesis, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR),

and Mass Spectrometry (MS) data. While experimental data for this specific molecule is not

readily available in public repositories, this guide leverages predictive models and established

spectroscopic principles to provide a robust analytical framework.

Molecular Structure and Spectroscopic Significance
2-(3,5-Dimethylphenyl)pyrrolidine possesses a chiral center at the C2 position of the

pyrrolidine ring, directly attached to a 3,5-disubstituted aromatic ring. This structural

arrangement gives rise to a unique spectroscopic fingerprint, crucial for its identification and

characterization. The pyrrolidine ring, a saturated heterocycle, exhibits characteristic signals in

the aliphatic region of NMR spectra, while the dimethylphenyl group presents distinct aromatic

signals. The stereochemistry of the molecule can also influence its spectroscopic properties,

particularly in chiral environments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic

molecules. Below is a predictive analysis of the ¹H and ¹³C NMR spectra of 2-(3,5-
Dimethylphenyl)pyrrolidine.
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Predicted ¹H NMR Data
The proton NMR spectrum provides information on the chemical environment and connectivity

of hydrogen atoms in the molecule.

Table 1: Predicted ¹H NMR Chemical Shifts for 2-(3,5-Dimethylphenyl)pyrrolidine

Protons
Predicted Chemical
Shift (δ, ppm)

Multiplicity Integration

Pyrrolidine-NH 1.5 - 2.5 Broad Singlet 1H

Aromatic-H (C2', C6') ~6.9 Singlet 2H

Aromatic-H (C4') ~6.8 Singlet 1H

Pyrrolidine-CH (C2) 3.5 - 4.0 Triplet 1H

Pyrrolidine-CH₂ (C5) 2.8 - 3.2 Multiplet 2H

Pyrrolidine-CH₂ (C3,

C4)
1.6 - 2.2 Multiplet 4H

Methyl-CH₃ ~2.3 Singlet 6H

Interpretation of the ¹H NMR Spectrum:

Aromatic Region (δ 6.8-6.9): The 3,5-disubstitution pattern of the phenyl ring results in two

types of aromatic protons. The two equivalent protons at the C2' and C6' positions are

expected to appear as a singlet, and the proton at the C4' position as another singlet, both in

the typical aromatic region.

Aliphatic Region (δ 1.6-4.0): The protons on the pyrrolidine ring will exhibit complex splitting

patterns due to spin-spin coupling. The methine proton at C2, being adjacent to the aromatic

ring and the nitrogen atom, is expected to be the most deshielded of the aliphatic protons.

The methylene protons at C5, adjacent to the nitrogen, will also be deshielded compared to

the C3 and C4 protons.

Methyl Protons (δ ~2.3): The two methyl groups on the phenyl ring are chemically equivalent

and will therefore appear as a single, sharp singlet, integrating to six protons.
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NH Proton: The proton on the nitrogen atom of the pyrrolidine ring will likely appear as a

broad singlet, and its chemical shift can be highly dependent on the solvent and

concentration.

Predicted ¹³C NMR Data
The carbon-13 NMR spectrum provides information about the carbon framework of the

molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-(3,5-Dimethylphenyl)pyrrolidine

Carbon Predicted Chemical Shift (δ, ppm)

Aromatic-C (C1') ~145

Aromatic-C (C3', C5') ~138

Aromatic-C (C4') ~128

Aromatic-C (C2', C6') ~125

Pyrrolidine-CH (C2) ~60

Pyrrolidine-CH₂ (C5) ~47

Pyrrolidine-CH₂ (C3) ~35

Pyrrolidine-CH₂ (C4) ~25

Methyl-CH₃ ~21

Interpretation of the ¹³C NMR Spectrum:

Aromatic Carbons (δ 125-145): The spectrum will show distinct signals for the quaternary

and protonated carbons of the dimethylphenyl group. The carbons bearing the methyl groups

(C3' and C5') and the carbon attached to the pyrrolidine ring (C1') will be downfield.

Aliphatic Carbons (δ 25-60): The carbons of the pyrrolidine ring will appear in the aliphatic

region. The C2 carbon, being attached to both the nitrogen and the aromatic ring, will be the

most deshielded. The C5 carbon, adjacent to the nitrogen, will also be shifted downfield

relative to the C3 and C4 carbons.
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Methyl Carbons (δ ~21): The two equivalent methyl carbons will give rise to a single signal in

the upfield region of the spectrum.

Experimental Protocol for NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR spectra is essential for accurate

structural confirmation.

Workflow for NMR Analysis

Sample Preparation Data Acquisition Data Processing

Dissolve 5-10 mg of sample
in 0.6 mL of deuterated
solvent (e.g., CDCl₃).

Filter into NMR tube.
Place sample in a

400-600 MHz NMR
spectrometer.

Shim the magnet for
homogeneity.

Acquire ¹H, ¹³C, and
2D spectra (COSY, HSQC).

Apply Fourier transform,
phase correction, and
baseline correction.

Integrate ¹H signals and
pick peaks for all spectra.

Sample Preparation Data Acquisition Data Processing

Prepare a thin film of the
liquid sample on a salt plate

(e.g., NaCl or KBr).

Place the sample in an
FTIR spectrometer.

Acquire a background
spectrum. Acquire the sample spectrum.

The instrument software
subtracts the background

from the sample spectrum.

Identify and label
characteristic peaks.

[C₁₂H₁₇N]⁺˙
m/z = 175

[C₁₁H₁₄N]⁺
m/z = 160

- •CH₃

[C₉H₁₁]⁺
m/z = 119

- •C₄H₈N

[C₄H₈N]⁺
m/z = 70

- •C₈H₉

Sample Preparation Data Acquisition Data Processing

Dissolve a small amount of
sample in a suitable volatile

solvent (e.g., methanol).

Inject the sample into a
mass spectrometer (e.g., GC-MS

or LC-MS).

Ionize the sample (e.g.,
Electron Ionization - EI).

Analyze the ions based on
their mass-to-charge ratio.

Generate a mass spectrum
(plot of intensity vs. m/z).

Identify the molecular ion
peak and analyze the
fragmentation pattern.
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To cite this document: BenchChem. [Spectroscopic Profile of 2-(3,5-
Dimethylphenyl)pyrrolidine: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b1587135#spectroscopic-data-of-2-3-5-
dimethylphenyl-pyrrolidine-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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